molecular formula C8H16N2O B1384761 (2S)-N,N-dimethylpiperidine-2-carboxamide CAS No. 773047-06-6

(2S)-N,N-dimethylpiperidine-2-carboxamide

Cat. No. B1384761
CAS RN: 773047-06-6
M. Wt: 156.23 g/mol
InChI Key: NUYUOVYMORENER-ZETCQYMHSA-N
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Description

(2S)-N,N-dimethylpiperidine-2-carboxamide (DMP-2) is an organic compound belonging to the class of piperidine carboxamides. It has a wide range of applications in the field of synthetic chemistry, medicinal chemistry, and biochemistry. DMP-2 is a versatile compound that can be used in various synthetic and medicinal applications. It has been used in the synthesis of various pharmaceuticals, in the synthesis of various heterocyclic compounds, and in the development of new drug candidates.

Scientific Research Applications

Anti-Tumor Properties

Research has indicated that derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, a closely related compound, have potential as anti-cancer agents. These compounds have been shown to bind well to DNA through intercalation, and some derivatives have demonstrated in vivo antitumor activity, particularly against solid tumors like the Lewis lung carcinoma in mice (Atwell, Rewcastle, Baguley, & Denny, 1987).

DNA Interaction and Topoisomerase Inhibition

Studies on acridine derivatives, including N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), have demonstrated their ability to intercalate into DNA. These compounds are known to inhibit topoisomerases, enzymes crucial for DNA replication and transcription. The inhibition mechanism is believed to involve stabilization of the DNA-topoisomerase complex, leading to DNA breaks and potential anti-cancer effects (Adams et al., 1999).

Pharmacokinetics and Metabolism

The pharmacokinetics and metabolism of acridine-4-carboxamides, such as DACA, have been extensively studied. These studies are vital for understanding the drug distribution and metabolic stability, which are key factors in developing effective cancer therapies. Investigations into the biodistribution and metabolism of carbon-11-labeled DACA and its analogues have been particularly insightful in this regard (Osman et al., 2001).

Potential in Overcoming Multidrug Resistance

DACA and related compounds have shown potential in overcoming various multidrug-resistance phenotypes, an important consideration in cancer treatment where resistance to chemotherapy is a significant challenge. Studies have demonstrated the effectiveness of DACA against different forms of multidrug resistance in vitro, indicating its potential utility in treating refractory leukemia (Davey et al., 1997).

Structural and Kinetic Studies

Structural and kinetic studies of acridine derivatives have provided insights into their interactions with DNA, which is crucial for designing more effective and selective anti-cancer drugs. These studies include crystallographic analyses and investigations into the kinetics of DNA binding, shedding light on the relationships between drug structure, DNA binding kinetics, and biological activity (Adams et al., 2000).

properties

IUPAC Name

(2S)-N,N-dimethylpiperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-10(2)8(11)7-5-3-4-6-9-7/h7,9H,3-6H2,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYUOVYMORENER-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)[C@@H]1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-N,N-dimethylpiperidine-2-carboxamide

Synthesis routes and methods

Procedure details

The general procedure of Referential Example 131 was repeated through use of N-benzyloxypiperidine-2-carboxylic acid (6.4 g) and dimethylamine hydrochloride (2 g), to thereby give the title compound as an oily product (3.8 g, quantitative amount).
Name
N-benzyloxypiperidine-2-carboxylic acid
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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